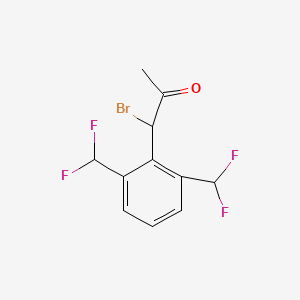
Hydrazine;hydrazinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine;hydrazinecarboxylic acid is a compound that consists of hydrazine and hydrazinecarboxylic acid. Hydrazine is a simple nitrogen compound with the formula N₂H₄, while hydrazinecarboxylic acid is a derivative of hydrazine with the formula CH₄N₂O₂. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazine;hydrazinecarboxylic acid can be synthesized through several methods. One common method involves the reaction of hydrazine with carbon dioxide under controlled conditions to form hydrazinecarboxylic acid. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where hydrazine and carbon dioxide are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization processes to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine;hydrazinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It can be reduced to form ammonia and other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitrogen gas and water.
Reduction: Ammonia and other nitrogen-containing compounds.
Substitution: Various halogenated derivatives of hydrazinecarboxylic acid.
Aplicaciones Científicas De Investigación
Hydrazine;hydrazinecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a tool for probing biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hydrazine;hydrazinecarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparación Con Compuestos Similares
Hydrazine;hydrazinecarboxylic acid can be compared with other similar compounds such as:
Hydrazine: A simpler nitrogen compound with the formula N₂H₄.
Carbazic acid: A monocarboxylic acid derived from hydrazine.
Hydrazones: Compounds formed by the reaction of hydrazine with aldehydes or ketones.
This compound is unique due to its combination of hydrazine and carboxylic acid functionalities, which confer distinct reactivity and applications compared to its simpler counterparts.
Propiedades
Número CAS |
10195-79-6 |
|---|---|
Fórmula molecular |
CH8N4O2 |
Peso molecular |
108.10 g/mol |
Nombre IUPAC |
hydrazine;hydrazinecarboxylic acid |
InChI |
InChI=1S/CH4N2O2.H4N2/c2-3-1(4)5;1-2/h3H,2H2,(H,4,5);1-2H2 |
Clave InChI |
BPLLFUVTGWVFBI-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(NN)O.NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)



![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)

![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)







